2-(4-Bromophenyl)-2-methylpropanal
CAS No.: 32454-16-3
Cat. No.: VC6760931
Molecular Formula: C10H11BrO
Molecular Weight: 227.101
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32454-16-3 |
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Molecular Formula | C10H11BrO |
Molecular Weight | 227.101 |
IUPAC Name | 2-(4-bromophenyl)-2-methylpropanal |
Standard InChI | InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
Standard InChI Key | WDCNOQSTJRGLOG-UHFFFAOYSA-N |
SMILES | CC(C)(C=O)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Bromophenyl)-2-methylpropanal is systematically named as an aldehyde derivative featuring a 4-bromophenyl group attached to a 2-methylpropanal backbone. Its IUPAC name reflects the substitution pattern: the bromine atom occupies the para position on the benzene ring, while the methyl and aldehyde groups are bonded to the central carbon atom . The compound’s molecular formula, C₁₀H₁₁BrO, corresponds to a monoisotopic mass of 227.101 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Elucidation and Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and the aromatic protons (δ 7.2–7.6 ppm for the bromophenyl group) . The quaternary carbon bearing the methyl and phenyl groups resonates at δ 45–50 ppm in ¹³C NMR. Infrared (IR) spectroscopy shows a strong absorption band near 1700 cm⁻¹, characteristic of the aldehyde carbonyl group .
Synthesis and Industrial Production
Bromination of 2-Methyl-2-Phenylpropanoic Acid
The most efficient synthesis route involves brominating 2-methyl-2-phenylpropanoic acid in an aqueous medium under acidic, neutral, or alkaline conditions . This method avoids halogenated solvents, aligning with green chemistry principles. Key steps include:
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Bromination Reaction:
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Substrate: 2-Methyl-2-phenylpropanoic acid (1 equiv).
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Reagent: Bromine (1–2 equiv).
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Solvent: Water with sodium bicarbonate (alkaline conditions) or hydrochloric acid (acidic conditions).
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Temperature: 25–35°C.
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Duration: 10–16 hours.
The reaction selectively produces 2-(4-bromophenyl)-2-methylpropanoic acid with 95–98% regioselectivity for the para isomer .
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Esterification and Purification:
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts. A representative batch process (275 kg scale) achieves 46.6% yield after extraction with toluene and crystallization . The table below summarizes critical parameters from pilot-scale runs:
Batch Scale (kg) | Bromine Equiv | Yield (%) | GC Purity (%) | Ortho Isomer (%) | Meta Isomer (%) |
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275 | 1.2 | 46.6 | 99.28 | 0 | 0.72 |
575 | 1.5 | 79.0 | 99.20 | 0 | 0.80 |
Data adapted from EP2532644A1 .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a crystalline solid at room temperature, with a melting point range of 85–88°C (lit.) . It exhibits limited solubility in water (<0.1 g/L) but high solubility in organic solvents:
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Toluene: 150 g/L
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Dichloromethane: 220 g/L
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Ethanol: 90 g/L
These properties facilitate its use in liquid-liquid extraction during purification .
Stability and Reactivity
2-(4-Bromophenyl)-2-methylpropanal is stable under inert atmospheres but prone to oxidation upon prolonged air exposure. The aldehyde group participates in nucleophilic additions, while the bromine atom enables Suzuki-Miyaura cross-coupling reactions .
Applications in Pharmaceutical Synthesis
Role in Fexofenadine Production
The compound serves as a key intermediate in synthesizing fexofenadine, a non-sedating antihistamine. The synthetic pathway involves:
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Coupling Reaction:
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Methyl 2-(4-bromophenyl)-2-methylpropionate undergoes palladium-catalyzed coupling with a piperidine derivative.
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Hydrolysis:
Analytical Characterization Methods
Gas Chromatography (GC)
GC analysis with flame ionization detection (FID) is the primary method for assessing purity. Typical conditions include:
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Column: DB-5 (30 m × 0.25 mm × 0.25 μm).
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Oven Program: 50°C (2 min) → 10°C/min → 250°C (5 min).
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Retention Time: 12.3 min for 2-(4-bromophenyl)-2-methylpropanoic acid .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column and UV detection at 254 nm resolves the parent compound from ortho and meta isomers .
Comparative Analysis with Structural Analogs
Chloro vs. Bromo Derivatives
Replacing bromine with chlorine (as in 2-(4-chlorophenyl)-2-methylpropanal) reduces molecular weight (227.10 → 182.65 g/mol) and alters reactivity. The bromine atom’s higher electronegativity enhances electrophilic substitution rates, favoring para selectivity in cross-couplings .
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